molecular formula C10H20ClNO2 B13261990 4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride

4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride

Cat. No.: B13261990
M. Wt: 221.72 g/mol
InChI Key: GDPSQWVERNTDRQ-UHFFFAOYSA-N
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Description

4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride is a synthetic organic compound featuring a butan-2-one backbone substituted with an amino group at the 4-position and an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) group at the 3-position. The hydrochloride salt enhances its stability and solubility for research applications. The oxan (tetrahydropyran) moiety may confer improved metabolic stability compared to simpler alkyl substituents .

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

3-(aminomethyl)-4-(oxan-4-yl)butan-2-one;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-8(12)10(7-11)6-9-2-4-13-5-3-9;/h9-10H,2-7,11H2,1H3;1H

InChI Key

GDPSQWVERNTDRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1CCOCC1)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of the oxan-4-ylmethyl group and its subsequent attachment to the butan-2-one backbone. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions can vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds:

This compound (Target Compound) Core structure: Butan-2-one (ketone backbone). Substituents: 4-amino, 3-(oxan-4-ylmethyl). Salt form: Hydrochloride.

4-Amino-3-(4-cyclopropylphenyl)butanoic acid Core structure: Butanoic acid (carboxylic acid backbone). Substituents: 4-amino, 3-(4-cyclopropylphenyl).

4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride Core structure: Butan-2-one (ketone backbone). Substituents: 4-amino, 3-(1-methylpyrazol-5-ylmethyl). Molecular weight: 217.70 g/mol (as hydrochloride) .

4-(Dimethylamino)butanoic acid hydrochloride Core structure: Butanoic acid (carboxylic acid backbone). Substituents: 4-dimethylamino. Application: Used in peptide synthesis and as a chiral intermediate; dimethylamino group may modulate basicity and solubility .

4-(4-Hydroxyphenyl)butan-2-one Core structure: Butan-2-one (ketone backbone). Substituents: 4-(4-hydroxyphenyl). Regulatory status: IFRA standards restrict its use in fragrances due to safety concerns, highlighting the impact of phenolic groups on toxicity profiles .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
4-Amino-3-(oxan-4-ylmethyl)butan-2-one HCl Butan-2-one 4-amino, 3-(oxan-4-ylmethyl) Not Provided Not Provided Research building block
4-Amino-3-(4-cyclopropylphenyl)butanoic acid Butanoic acid 4-amino, 3-(4-cyclopropylphenyl) Not Provided Not Provided Lipophilicity modulation
4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one HCl Butan-2-one 4-amino, 3-(pyrazole-methyl) C₉H₁₆ClN₃O 217.70 Bioactive molecule synthesis
4-(Dimethylamino)butanoic acid HCl Butanoic acid 4-dimethylamino C₆H₁₄ClNO₂ 175.64 Peptide chemistry, chirality
4-(4-Hydroxyphenyl)butan-2-one Butan-2-one 4-(4-hydroxyphenyl) C₁₀H₁₂O₂ 164.20 Restricted fragrance ingredient

Research and Application Insights

  • Ketone vs. Carboxylic Acid Backbones: The target compound’s ketone group (butan-2-one) may favor reactivity in nucleophilic additions, whereas carboxylic acid derivatives (e.g., 4-(dimethylamino)butanoic acid) are suited for conjugation or salt formation .
  • Substituent Impact :
    • Oxan-4-ylmethyl : Enhances stereochemical complexity and metabolic stability compared to alkyl or aryl groups .
    • Pyrazole vs. Oxan : Pyrazole-containing analogs (e.g., ) may exhibit higher bioactivity due to heterocyclic pharmacophores .
  • Regulatory Considerations: Phenolic groups (e.g., 4-(4-hydroxyphenyl)butan-2-one) face stricter safety regulations, whereas amino and oxan substituents are less scrutinized .

Biological Activity

4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC8H16ClN2O2
Molecular Weight196.68 g/mol
IUPAC NameThis compound
InChI KeyNot available
Canonical SMILESNot available

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways, which could influence glucose metabolism and other physiological processes.
  • Receptor Binding : The compound may bind to various receptors, modulating their activity and leading to physiological effects.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in several areas:

1. Diabetes Management :

  • The compound has been evaluated for its efficacy as a DPP-IV (Dipeptidyl Peptidase IV) inhibitor, which is significant in the management of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors enhance incretin levels, improving insulin secretion and lowering blood glucose levels.

2. Neurological Disorders :

  • Preliminary studies suggest that this compound may possess neuroprotective properties, indicating its potential for further investigation in neurodegenerative diseases.

In Vitro Studies

Laboratory experiments have demonstrated that this compound can inhibit specific enzymes related to metabolic pathways. For instance, it has been reported to inhibit DPP-IV with notable potency, indicating its potential role in diabetes therapy.

Structure–Activity Relationship (SAR)

Research into the SAR of similar compounds has provided insights into optimizing the biological activity of derivatives. Modifications at specific positions on the oxane ring can enhance potency and selectivity against target enzymes.

Case Studies

Clinical evaluations have highlighted the effectiveness of DPP-IV inhibitors in managing blood glucose levels in diabetic patients. The incorporation of this compound into drug formulations could improve therapeutic outcomes due to its favorable pharmacological profile.

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